2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine
CAS No.: 2549005-39-0
Cat. No.: VC11836849
Molecular Formula: C16H19BrN4O
Molecular Weight: 363.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549005-39-0 |
|---|---|
| Molecular Formula | C16H19BrN4O |
| Molecular Weight | 363.25 g/mol |
| IUPAC Name | 2-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-4-methoxypyrimidine |
| Standard InChI | InChI=1S/C16H19BrN4O/c1-22-15-5-6-18-16(19-15)21-9-7-20(8-10-21)12-13-3-2-4-14(17)11-13/h2-6,11H,7-10,12H2,1H3 |
| Standard InChI Key | MLWYCLMRHNXIKZ-UHFFFAOYSA-N |
| SMILES | COC1=NC(=NC=C1)N2CCN(CC2)CC3=CC(=CC=C3)Br |
| Canonical SMILES | COC1=NC(=NC=C1)N2CCN(CC2)CC3=CC(=CC=C3)Br |
Introduction
The compound 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine is a synthetic chemical entity that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a pyrimidine core substituted with a methoxy group and a piperazine ring, which is further modified with a 3-bromophenylmethyl group. Despite the lack of specific literature on this exact compound, its structural analogs and similar compounds have been studied extensively for their pharmacological properties.
Structural Features and Synthesis
The synthesis of compounds similar to 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine typically involves multiple steps, including the formation of the piperazine ring and its subsequent modification with the bromophenyl group. The presence of a methoxy group on the pyrimidine ring adds unique electronic properties that can influence its biological activity.
| Compound Component | Description |
|---|---|
| Pyrimidine Core | Central ring structure |
| Methoxy Group | Electron-donating group attached to the pyrimidine |
| Piperazine Ring | Substituted with a 3-bromophenylmethyl group |
| 3-Bromophenylmethyl Group | Provides additional electronic and steric properties |
Biological Activities and Potential Applications
While specific biological data for 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine is limited, compounds with similar structures have shown promise in various therapeutic areas. For instance, piperazine derivatives are known for their neuroprotective and antifungal properties, depending on their specific substitutions. The presence of a bromophenyl group can enhance interactions with biological targets, potentially leading to novel therapeutic applications.
| Compound Type | Potential Biological Activity |
|---|---|
| Piperazine Derivatives | Neuroprotective, antifungal |
| Pyrimidine Derivatives | Antiviral, anticancer |
Comparison with Similar Compounds
Compounds structurally similar to 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine include those with different substitutions on the piperazine ring or variations in the pyrimidine core. For example, 2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-4-methoxypyrimidine has been studied for its promising biological activities, highlighting the importance of the bromophenyl group's position.
Future Research Directions
Further research is necessary to fully elucidate the mechanisms of action and therapeutic potential of 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine. This includes in vitro and in vivo studies to assess its efficacy and safety. Additionally, computational modeling can provide insights into its binding affinity to specific biological targets, guiding future modifications to enhance its activity.
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